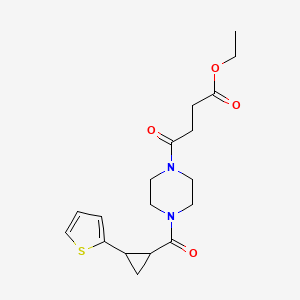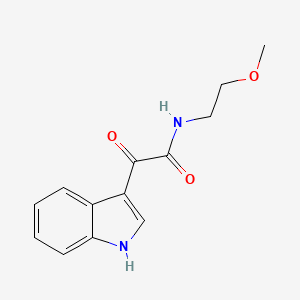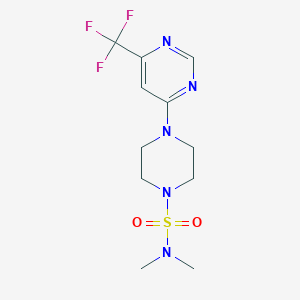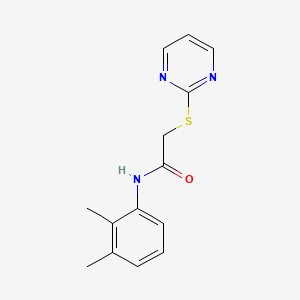![molecular formula C22H16ClFN4O3 B2685778 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 923140-07-2](/img/no-structure.png)
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrido[3,2-d]pyrimidin-1(2H)-one, a chlorobenzyl group, and a fluorophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[3,2-d]pyrimidin-1(2H)-one core suggests that the compound may have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrido[3,2-d]pyrimidin-1(2H)-one core could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .科学的研究の応用
Radioligands for Imaging
A novel series of compounds including "2-phenylpyrazolo[1,5-a]pyrimidineacetamides" have been developed as selective ligands for the translocator protein (18 kDa), indicating the potential use of similar compounds in the development of diagnostic tools for neuroinflammation and neurodegenerative disorders through positron emission tomography (PET) imaging. Such studies demonstrate the compound's relevance in neuroscience research, particularly in the imaging of biological targets related to disease processes (Dollé et al., 2008).
Antitumor Activities
Research into compounds structurally related to "2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide" has shown potential antitumor activities. These compounds have demonstrated selective anti-tumor activities in vitro, suggesting their utility in cancer research and the development of new anticancer agents (Xiong Jing, 2011).
Anti-inflammatory and Analgesic Agents
The synthesis of novel pyrimidine derivatives has been explored for their potential anti-inflammatory and analgesic properties. Such studies underscore the versatility of pyrimidine-based compounds in the development of new pharmaceuticals aimed at treating inflammation and pain, showcasing the broader therapeutic applications of these chemical frameworks (Muralidharan et al., 2019).
Herbicidal Activity
Furthermore, research on compounds with similar structural features has led to the discovery of derivatives with significant herbicidal activities. These findings highlight the compound's potential utility in agricultural sciences, particularly in the development of new herbicides for crop protection (Daoxin Wu et al., 2011).
Molecular Docking Studies
In addition to their direct biological activities, these compounds have been subjects of molecular docking studies to understand their interactions with biological targets. Such research provides insights into the molecular mechanisms underlying their activities, facilitating the design of more potent and selective agents (Gopal Sharma et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 3-fluoroaniline to form the desired product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "3-fluoroaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 3-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide." ] } | |
CAS番号 |
923140-07-2 |
分子式 |
C22H16ClFN4O3 |
分子量 |
438.84 |
IUPAC名 |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H16ClFN4O3/c23-15-8-6-14(7-9-15)12-28-21(30)20-18(5-2-10-25-20)27(22(28)31)13-19(29)26-17-4-1-3-16(24)11-17/h1-11H,12-13H2,(H,26,29) |
InChIキー |
LZEYIYHQYQKECE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-allyl-4-(4-bromophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2685695.png)


![1-[4-(1,3-Benzodioxol-5-yloxy)-2-butynyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2685701.png)


![N-(4-methoxyphenyl)-2-{7-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetamide](/img/structure/B2685710.png)



![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)